N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide
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Overview
Description
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide typically involves the following steps:
Formation of the dioxaborolane group: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling with pyridazine: The dioxaborolane intermediate is then coupled with a pyridazine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The boron-containing group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include boronic acids, reduced derivatives, and substituted aromatic compounds.
Scientific Research Applications
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving boron metabolism and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is unique due to its combination of a boron-containing dioxaborolane group with a pyridazine moiety, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C17H20BN3O3 |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)12-7-5-8-13(11-12)20-15(22)14-9-6-10-19-21-14/h5-11H,1-4H3,(H,20,22) |
InChI Key |
WWULRPGGBLYOEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=NN=CC=C3 |
Origin of Product |
United States |
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